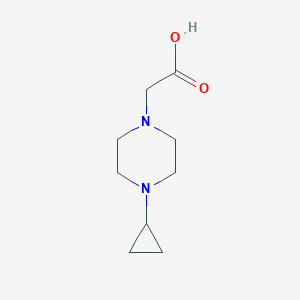

2-(4-cyclopropylpiperazin-1-yl)acetic Acid

Description

Properties

IUPAC Name |

2-(4-cyclopropylpiperazin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c12-9(13)7-10-3-5-11(6-4-10)8-1-2-8/h8H,1-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNUWLGPZMQMLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCN(CC2)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance in Organic and Medicinal Chemistry Research

The scientific intrigue surrounding 2-(4-cyclopropylpiperazin-1-yl)acetic acid stems from the well-established importance of its constituent chemical groups in drug discovery and development. The piperazine (B1678402) ring is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.nettandfonline.comnih.gov Its presence in a molecule can favorably influence physicochemical properties, such as aqueous solubility and basicity, which are critical for pharmacokinetic profiles. tandfonline.com The nitrogen atoms of the piperazine ring offer versatile points for chemical modification, allowing for the synthesis of diverse compound libraries. researchgate.net

The cyclopropyl (B3062369) group also offers significant advantages in molecular design. iris-biotech.descientificupdate.com This small, rigid ring system can impose conformational constraints on a molecule, which can lead to more favorable binding to biological targets. iris-biotech.de Furthermore, the cyclopropyl moiety is known to enhance metabolic stability by being less susceptible to oxidative metabolism compared to more flexible alkyl groups. iris-biotech.dehyphadiscovery.com It can also improve a compound's potency and reduce off-target effects. scientificupdate.comacs.org The combination of the piperazine core with a cyclopropyl group and an acetic acid linker creates a molecule with a desirable balance of properties for potential therapeutic applications.

Overview of Scholarly Investigations

Direct scholarly publications solely focused on 2-(4-cyclopropylpiperazin-1-yl)acetic acid are not extensively documented in publicly available literature. However, based on research trends for structurally similar compounds, it is a subject of interest in several key areas of chemical research.

Synthesis and Derivatization: A primary area of investigation involves the development of efficient synthetic routes to 2-(4-cyclopropylpiperazin-1-yl)acetic acid and its derivatives. Researchers in synthetic organic chemistry are continuously exploring novel methods for the construction of such polysubstituted piperazines. mdpi.comnih.gov These studies often focus on optimizing reaction conditions to improve yields and purity.

Medicinal Chemistry Exploration: In the field of medicinal chemistry, this compound serves as a key building block or intermediate in the synthesis of more complex molecules with potential therapeutic activities. The acetic acid portion of the molecule provides a convenient attachment point for coupling with other pharmacophores. Scholarly work in this area likely involves the use of this acid in amide bond formation or other conjugation chemistries to create a library of new chemical entities for biological screening. nih.govniscpr.res.in

Computational and Structural Studies: The conformational properties imparted by the cyclopropyl (B3062369) and piperazine (B1678402) rings make this molecule a candidate for computational modeling and structural analysis. Researchers may investigate its preferred three-dimensional structure and how it might interact with biological macromolecules. These theoretical studies can guide the design of new analogs with improved binding affinities for specific targets.

Evolution of Research Trajectories for Piperazine and Cyclopropyl Containing Scaffolds

Primary Synthesis Routes for the Core Compound

The most common and efficient pathway to synthesize the core compound begins with the N-alkylation of 1-cyclopropylpiperazine (B79534).

Nucleophilic substitution is a foundational class of reactions in organic chemistry where a nucleophile displaces a leaving group. unizin.org In the synthesis of the target compound, the secondary amine of the 1-cyclopropylpiperazine ring acts as the nucleophile, attacking an electrophilic carbon atom on a halogenated acetate (B1210297) molecule.

The synthesis typically commences with the N-alkylation of 1-cyclopropylpiperazine using an appropriate haloacetate ester, such as methyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739). google.commdpi.com In this reaction, one of the nitrogen atoms of the piperazine ring attacks the carbon atom bearing the halogen (bromine or chlorine). This forms a new carbon-nitrogen bond and displaces the halide ion, resulting in the formation of the corresponding ester intermediate, such as ethyl 2-(4-cyclopropylpiperazin-1-yl)acetate. mdpi.comnih.gov The choice between a bromo- or chloroacetate often depends on reactivity (bromoacetates are generally more reactive) and cost.

A representative reaction is analogous to the synthesis of similar piperazine derivatives, where a piperazine compound is reacted with a halo-ester in the presence of a base. For instance, the synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester involves the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate. mdpi.comresearchgate.net

Once the ester intermediate, for example, ethyl 2-(4-cyclopropylpiperazin-1-yl)acetate, has been synthesized and purified, the final step is the hydrolysis of the ester group to a carboxylic acid. libretexts.org This transformation can be achieved through either acid-catalyzed or base-catalyzed (saponification) methods.

Acid-Catalyzed Hydrolysis : This reaction is the reverse of esterification. The ester is heated with water in the presence of a strong acid catalyst. However, this reaction is reversible and may not proceed to completion. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : This is the more common method for this transformation. The ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction is irreversible and yields an alcohol (ethanol in the case of an ethyl ester) and the carboxylate salt of the acid. A final acidification step with a strong acid (e.g., HCl) is then required to protonate the carboxylate salt and yield the desired 2-(4-cyclopropylpiperazin-1-yl)acetic acid. libretexts.org

The efficiency and yield of the initial nucleophilic substitution step are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, catalysts, and temperature. diva-portal.org The goal is to maximize the rate of the desired reaction while minimizing side products.

For example, in analogous preparations, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are used effectively. mdpi.com The choice of base is also critical; inorganic bases such as anhydrous cesium carbonate or potassium carbonate are frequently employed to neutralize the hydrohalic acid (HBr or HCl) formed during the reaction. google.commdpi.com In some cases, a catalytic amount of sodium iodide can be added to increase the rate of reaction with a chloro-reagent, by converting it in situ to a more reactive iodo-intermediate (Finkelstein reaction).

| Parameter | Examples | Rationale / Effect on Reaction |

|---|---|---|

| Solvent | DMSO, Dichloromethane (DCM), Toluene | The solvent's polarity can influence the solubility of reactants and the reaction rate. Aprotic solvents are preferred as they do not protonate the amine nucleophile. google.commdpi.com |

| Base | Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N) | A base is required to act as a scavenger for the acid (HBr or HCl) produced during the reaction, preventing the protonation and deactivation of the piperazine nucleophile. |

| Catalyst | Sodium Iodide (NaI) | When using less reactive chloroacetates, NaI can be used to facilitate the reaction by converting the alkyl chloride to a more reactive alkyl iodide. mdpi.com |

| Temperature | Room Temperature (25-30°C) to Reflux | Reaction rates increase with temperature. However, higher temperatures can also lead to side reactions. The optimal temperature is a balance between reaction rate and selectivity. google.commdpi.com |

Nucleophilic Substitution Reactions with Halogenated Acetates

Incorporation into Complex Molecular Architectures

2-(4-cyclopropylpiperazin-1-yl)acetic acid is a valuable building block for creating larger, more complex molecules, particularly in the development of new pharmaceutical agents. Its carboxylic acid functional group provides a convenient handle for forming amide bonds.

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally inefficient because the acidic proton of the carboxylic acid is rapidly transferred to the basic amine, forming a stable and unreactive ammonium (B1175870) carboxylate salt. chemistrysteps.com To overcome this, coupling agents are used to "activate" the carboxylic acid.

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), are highly effective coupling agents. chemistrysteps.com The mechanism involves the carboxylic acid adding across the C=N double bond of EDC, forming a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by an amine.

The efficiency of this coupling is often enhanced by the addition of a catalyst, with 4-Dimethylaminopyridine (B28879) (DMAP) being a common choice. nih.govthieme-connect.com DMAP functions as a superior acyl transfer agent. It reacts with the O-acylisourea intermediate to form a highly reactive acylpyridinium species, which is even more susceptible to attack by the amine nucleophile. nih.gov This EDC/DMAP system is a robust and widely used method for constructing amide bonds under mild conditions. nih.govresearchgate.net

| Reagent | Full Name | Role in the Reaction |

|---|---|---|

| 2-(4-cyclopropylpiperazin-1-yl)acetic Acid | 2-(4-cyclopropylpiperazin-1-yl)acetic Acid | The carboxylic acid substrate to be activated. |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Coupling agent that activates the carboxylic acid by forming a reactive O-acylisourea intermediate. chemistrysteps.com |

| DMAP | 4-Dimethylaminopyridine | Acyl transfer catalyst that reacts with the intermediate to form a more highly reactive acylpyridinium species, accelerating the reaction. nih.govthieme-connect.com |

| Amine (R-NH₂) | Primary or Secondary Amine | The nucleophile that attacks the activated carboxylic acid to form the final amide bond. |

Reductive Amination Strategies in Derivative Synthesis

Reductive amination is a cornerstone of modern amine synthesis, prized for its efficiency and control in forming carbon-nitrogen bonds. harvard.edu This method typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. harvard.educapes.gov.br This one-pot procedure is often preferred over direct alkylation as it minimizes the risk of over-alkylation. capes.gov.br

In the context of synthesizing derivatives related to 2-(4-cyclopropylpiperazin-1-yl)acetic acid, a plausible strategy involves the reaction of 1-cyclopropylpiperazine with a glyoxylic acid derivative. The process would utilize a mild and selective reducing agent to facilitate the transformation.

Key Reagents and Conditions:

A particularly effective reagent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). harvard.eduorganic-chemistry.org It is known for its high selectivity in reducing iminium ions in the presence of other functional groups, including carbonyls and carboxylic acids. harvard.edu The reaction is typically conducted in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), often with a catalytic amount of acetic acid to facilitate imine formation. organic-chemistry.org

Illustrative Reaction Scheme:

While not explicitly detailed for this exact compound in the reviewed literature, a representative synthesis of a related piperazine acetic acid ester via reductive amination has been described. nih.gov The general approach is summarized in the table below.

Table 1: Representative Conditions for Reductive Amination in Piperazine Derivative Synthesis

| Step | Description | Reagents & Conditions | Purpose | Reference |

| 1 | Imine/Iminium Formation | 1-Cyclopropylpiperazine, Glyoxylic acid | Formation of the C=N bond intermediate. | harvard.edunih.gov |

| 2 | In situ Reduction | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Selective reduction of the iminium ion to form the C-N single bond. | harvard.eduorganic-chemistry.org |

| 3 | Solvent/Catalyst | 1,2-Dichloroethane (DCE), Acetic Acid (cat.) | Provides the reaction medium and catalyzes imine formation. | organic-chemistry.org |

This table is generated based on established principles of reductive amination and examples from related systems.

The high functional group tolerance and mild conditions make reductive amination a powerful tool for constructing complex piperazine derivatives. harvard.edu

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Type) in Related Systems

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of aryl amines and related compounds by enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope. capes.gov.brorganic-chemistry.org This reaction involves the coupling of an amine with an aryl halide or triflate, mediated by a palladium catalyst and a suitable phosphine (B1218219) ligand. organic-chemistry.org

For systems related to 2-(4-cyclopropylpiperazin-1-yl)acetic acid, this methodology offers a robust route for coupling the 1-cyclopropylpiperazine nucleus with various aromatic or heteroaromatic partners. Although the direct synthesis of the target molecule via this method by coupling with a haloacetic acid is less common, the N-arylation of 1-cyclopropylpiperazine is a highly relevant application in related systems. Such reactions are critical in the synthesis of pharmacologically active molecules containing the cyclopropylpiperazine moiety. nih.govmit.edu

Catalyst System and Reaction Components:

The success of a Buchwald-Hartwig reaction hinges on the selection of the palladium precursor and the ancillary ligand. Modern catalyst systems are designed to be highly active, enabling reactions at lower temperatures and catalyst loadings.

Table 2: Key Components for Buchwald-Hartwig Amination of Piperazine Derivatives

| Component | Examples | Function | Reference |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, [Pd(cinnamyl)Cl]₂ | Source of the active Pd(0) catalytic species. | nih.govmit.edu |

| Phosphine Ligand | BippyPhos, XPhos, SPhos | Stabilizes the Pd center, facilitates oxidative addition and reductive elimination. | nih.gov |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the amine nucleophile and neutralizes the HX byproduct. | rsc.org |

| Aryl/Heteroaryl Halide | Aryl chlorides, bromides, or triflates | The electrophilic coupling partner. | organic-chemistry.org |

| Amine | 1-Cyclopropylpiperazine | The nucleophilic coupling partner. | rsc.org |

This table outlines typical components used in modern Buchwald-Hartwig amination reactions.

The development of sophisticated ligands like BippyPhos has expanded the substrate scope to include a wide array of amines and (hetero)aryl chlorides, demonstrating the versatility of this reaction in complex molecule synthesis. nih.gov

Advanced Purification and Isolation Techniques

The isolation of 2-(4-cyclopropylpiperazin-1-yl)acetic acid in high purity is critical. Advanced purification techniques, including chromatography and crystallization, are employed to remove starting materials, byproducts, and other impurities.

Chromatographic Separation Methods (e.g., Column, Flash, High-Performance Liquid Chromatography)

Chromatography is an indispensable tool for the purification of organic compounds. The choice of method depends on the scale of the purification and the physicochemical properties of the compound and its impurities.

Flash and Column Chromatography: For medium- to large-scale purification, flash column chromatography using silica (B1680970) gel is a standard technique. In the purification of related piperazine-2-acetic acid esters, a mobile phase system of ethyl acetate and hexanes has been effectively used. nih.gov The polarity of the eluent is adjusted to achieve optimal separation of the target compound from less polar and more polar impurities.

High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, especially on an analytical to semi-preparative scale, Reverse-Phase HPLC (RP-HPLC) is the method of choice. lcms.cz This technique separates compounds based on their hydrophobicity. Preparative HPLC can be used to isolate target compounds from complex mixtures with high resolution. shimadzu.comwarwick.ac.uk

Table 3: Chromatographic Purification Parameters for Piperazine Acetic Acid Derivatives

| Technique | Stationary Phase | Typical Mobile Phase | Application | Reference |

| Flash Chromatography | Silica Gel | Ethyl Acetate / Hexanes gradient | Medium to large scale purification of ester precursors. | nih.gov |

| Preparative RP-HPLC | C18-functionalized silica | Acetonitrile (B52724) / Water with acid modifier (e.g., Acetic Acid, Formic Acid) | High-purity isolation of the final acidic compound or its precursors. | nih.gov |

This table summarizes common chromatographic methods applicable to the purification of the title compound and its derivatives.

The selection of the mobile phase, including pH modifiers like acetic or formic acid, is crucial for achieving good peak shape and resolution for amine-containing carboxylic acids like the target compound. nih.gov

Recrystallization and Precipitation Techniques

Crystallization is a powerful and cost-effective method for purifying solid organic compounds. For amine-containing molecules like 2-(4-cyclopropylpiperazin-1-yl)acetic acid, purification is often achieved by forming a salt, which typically exhibits well-defined crystalline properties.

A highly relevant technique involves the selective precipitation of piperazine derivatives as their acetate salts. By dissolving the crude product in a suitable organic solvent, such as acetone (B3395972), and then adding glacial acetic acid, the corresponding diacetate salt can be selectively precipitated in high purity. google.com This process is effective at separating the desired piperazine derivative from other related impurities. The temperature of crystallization is controlled, often in the range of 10-30°C, to maximize yield and purity. google.com The presence of excess water can be detrimental to the recovery, with studies showing optimal precipitation in nearly anhydrous conditions. google.com

Alternatively, if the compound is isolated as a different salt (e.g., a trifluoroacetate (B77799) from a deprotection step), it can be purified by trituration or recrystallization from various solvent systems, such as alcohols (methanol, ethanol) or ethers, to remove residual impurities. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy for 2-(4-cyclopropylpiperazin-1-yl)acetic acid, conducted at 400 MHz in deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals that correspond to the distinct proton environments within the molecule. The analysis of chemical shifts, signal multiplicities, and integration values allows for the assignment of each proton.

A publication detailing the synthesis of cannabidiol-based prodrugs provides experimental ¹H NMR data for 2-(4-cyclopropylpiperazin-1-yl)acetic acid. amazonaws.com The reported chemical shifts (δ) in parts per million (ppm) are as follows:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 5.04 | s | 4H | Piperazine ring protons |

| 3.17 | s | 2H | Methylene (B1212753) protons (-CH₂-COOH) |

| 3.05-2.87 | m | 4H | Piperazine ring protons adjacent to cyclopropyl group |

| 2.00-1.95 | m | 1H | Cyclopropyl methine proton (-CH-) |

| 0.76–0.63 | m | 4H | Cyclopropyl methylene protons (-CH₂-) |

s = singlet, m = multiplet

The presence of signals corresponding to the piperazine ring, the acetic acid methylene group, and the cyclopropyl group confirms the successful synthesis of the target molecule. amazonaws.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. While a specific HRMS spectrum for 2-(4-cyclopropylpiperazin-1-yl)acetic acid was not found in the searched literature, the expected monoisotopic mass can be calculated. For the molecular formula C₉H₁₆N₂O₂, the calculated monoisotopic mass is 184.1212 g/mol . Experimental HRMS analysis would be expected to yield a value very close to this theoretical mass, confirming the elemental composition of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is widely used for the analysis of complex mixtures and for the confirmation of the identity of synthesized compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components of a mixture. In the analysis of 2-(4-cyclopropylpiperazin-1-yl)acetic acid, GC-MS provides valuable information about its purity and molecular weight, and its fragmentation pattern offers clues to its structure.

The compound is typically derivatized before GC-MS analysis to increase its volatility, often by esterification of the carboxylic acid group. The mass spectrum of the derivatized compound would be expected to show a molecular ion peak corresponding to the mass of the derivative. The fragmentation pattern is predictable based on the structure of the molecule, with characteristic cleavages occurring at the piperazine ring, the bond between the piperazine ring and the acetic acid moiety, and the cyclopropyl group.

Key Research Findings:

Retention Time: The retention time in the gas chromatogram is a characteristic property that depends on the column and analytical conditions. For a derivatized form of 2-(4-cyclopropylpiperazin-1-yl)acetic acid, the retention time would be specific to the derivative used.

Fragmentation Pattern: The electron ionization (EI) mass spectrum would likely exhibit fragmentation patterns characteristic of piperazine and cyclopropyl moieties. Common fragmentation pathways for piperazine rings involve the loss of ethylene (B1197577) groups. The cyclopropyl group can also undergo characteristic ring-opening and fragmentation.

Table 1: Predicted GC-MS Fragmentation Data for a Methyl Ester Derivative of 2-(4-cyclopropylpiperazin-1-yl)acetic Acid

| Fragment (m/z) | Proposed Structure/Identity |

| M+ | Molecular ion of the methyl ester derivative |

| M - 31 | Loss of a methoxy (B1213986) group (-OCH3) |

| M - 59 | Loss of the carboxymethyl group (-COOCH3) |

| --- | Cleavage of the piperazine ring |

| --- | Fragments corresponding to the cyclopropylpiperazine moiety |

Note: This table represents predicted data as specific experimental results were not available in the public domain.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The spectrum of 2-(4-cyclopropylpiperazin-1-yl)acetic acid is expected to show characteristic absorption bands for the carboxylic acid O-H and C=O groups, C-N stretching of the piperazine ring, and C-H stretching of the cyclopropyl and alkyl groups. researchgate.netnist.gov

Key Research Findings:

Carboxylic Acid Group: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. libretexts.org A strong, sharp peak around 1700-1730 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. libretexts.orgresearchgate.net

Piperazine Ring: The C-N stretching vibrations of the tertiary amines in the piperazine ring are expected to appear in the 1100-1300 cm⁻¹ region.

Cyclopropyl Group: The C-H stretching vibrations of the cyclopropyl group typically appear at higher frequencies (around 3100 cm⁻¹) than those of alkyl C-H bonds.

Table 2: Characteristic FT-IR Absorption Bands for 2-(4-cyclopropylpiperazin-1-yl)acetic Acid

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 | C-H stretch | Cyclopropyl group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| 2800-3000 | C-H stretch | Alkyl groups |

| 1700-1730 (strong) | C=O stretch | Carboxylic acid |

| 1100-1300 | C-N stretch | Tertiary amine (piperazine) |

Note: This table is based on typical vibrational frequencies for the respective functional groups.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A single-crystal X-ray diffraction study of 2-(4-cyclopropylpiperazin-1-yl)acetic acid would provide unambiguous information about its molecular conformation, including bond lengths, bond angles, and torsional angles. nih.gov This information is crucial for understanding its steric and electronic properties.

Key Research Findings:

Conformation: The piperazine ring typically adopts a chair conformation. The analysis would reveal the orientation of the cyclopropyl and acetic acid substituents (axial or equatorial).

Intermolecular Interactions: The crystal structure would elucidate the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which play a significant role in the crystal packing. mdpi.com

Table 3: Hypothetical X-ray Crystallographic Parameters for 2-(4-cyclopropylpiperazin-1-yl)acetic Acid

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Bond Lengths (Å) | C-C (cyclopropyl): ~1.51, C-N (piperazine): ~1.46, C=O: ~1.25, C-O: ~1.36 |

| Key Bond Angles (°) | C-N-C (piperazine): ~109.5, O-C=O (acid): ~120 |

Note: This table presents hypothetical data based on known structures of similar compounds as specific crystallographic data for the title compound is not publicly available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For 2-(4-cyclopropylpiperazin-1-yl)acetic acid, the UV-Vis spectrum is expected to be dominated by transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms and the π-electrons of the carbonyl group.

Key Research Findings:

n → σ* Transitions: The lone pair electrons on the nitrogen atoms of the piperazine ring can undergo n → σ* transitions, which typically occur in the vacuum UV region and may not be observed in a standard UV-Vis spectrum.

n → π* Transitions: The carbonyl group of the carboxylic acid will exhibit a weak n → π* transition at a longer wavelength (around 200-220 nm).

Table 4: Expected UV-Vis Absorption Maxima (λmax) for 2-(4-cyclopropylpiperazin-1-yl)acetic Acid in a Polar Solvent

| Wavelength (λmax) | Electronic Transition | Chromophore |

| ~200-220 nm | n → π* | Carbonyl (C=O) |

Note: The exact λmax can be influenced by the solvent and the pH of the solution.

Chemical Transformations and Reaction Mechanisms

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of various derivatives through reactions such as esterification, amidation, and salt formation.

The conversion of the carboxylic acid group in 2-(4-cyclopropylpiperazin-1-yl)acetic acid to an ester can be achieved through several established methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH) masterorganicchemistry.com. This reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, or water is removed as it is formed, often with a Dean-Stark apparatus masterorganicchemistry.com.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester masterorganicchemistry.com.

Alternative esterification methods that are compatible with the piperazine (B1678402) moiety can also be employed. These include reactions using activating agents or Lewis acid catalysts to avoid the harsh conditions of strong mineral acids rug.nl. Bismuth(III) compounds, for example, have been studied as Lewis acid catalysts for esterification, although their efficacy can vary rug.nl.

Table 1: Common Catalysts and Conditions for Esterification

| Catalyst Type | Example Catalyst | Typical Conditions | Reference |

|---|---|---|---|

| Brønsted Acid | H₂SO₄, TsOH, HCl | Excess alcohol, heat, removal of water | masterorganicchemistry.com |

| Lewis Acid | Bi(OTf)₃, Ti(OⁱPr)₄ | Anhydrous conditions, heat | rug.nl |

The carboxylic acid functionality of 2-(4-cyclopropylpiperazin-1-yl)acetic acid readily undergoes amidation to form a wide range of amide derivatives. Direct reaction with an amine is generally not feasible due to a competing acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated" to enhance its electrophilicity fishersci.co.uk.

This activation is typically achieved using coupling reagents. Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine to form the amide bond fishersci.co.uk. To improve yields and reduce side reactions, additives like 1-hydroxybenzotriazole (HOBt) are often included fishersci.co.uknih.gov. Other classes of potent coupling reagents include uronium/guanidinium salts like HATU and HBTU fishersci.co.uk.

Another strategy involves converting the carboxylic acid to a more reactive acyl chloride by treating it with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) fishersci.co.uknih.gov. The resulting acyl chloride reacts readily with primary or secondary amines to produce the corresponding amide.

Table 2: Selected Reagents for Amide Bond Formation

| Reagent Class | Specific Reagent | Description | Reference |

|---|---|---|---|

| Carbodiimides | EDC, DCC | Forms an O-acylisourea intermediate. | fishersci.co.uk |

| Uronium Salts | HATU, HBTU | Highly efficient coupling agents, often used in peptide synthesis. | fishersci.co.uk |

| Acyl Halide Precursors | Oxalyl Chloride, SOCl₂ | Converts the carboxylic acid to a highly reactive acyl chloride. | nih.gov |

As a molecule containing both a carboxylic acid group (acidic) and two basic nitrogen atoms in the piperazine ring, 2-(4-cyclopropylpiperazin-1-yl)acetic acid is zwitterionic google.com. It can exist in several protonation states depending on the pH of the solution.

In strongly acidic solutions, both piperazine nitrogens and the carboxylic acid's carbonyl oxygen can be protonated, resulting in a cationic species.

At moderately acidic to neutral pH, the molecule likely exists as a zwitterion, with a protonated piperazine nitrogen and a deprotonated carboxylate group.

In basic solutions, the carboxylic acid is deprotonated to its carboxylate anion form google.com.

This amphoteric nature allows the compound to form stable salts with both acids and bases. Treatment with acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) will yield the corresponding piperazinium salts google.com. These salts often exhibit improved solubility in aqueous media and higher melting points compared to the free zwitterionic form.

Reactivity at the Piperazine Nitrogen Atoms

In the final structure of 2-(4-cyclopropylpiperazin-1-yl)acetic acid, both nitrogen atoms of the piperazine ring are tertiary amines. As such, they are not susceptible to standard N-alkylation or N-acylation reactions that require a proton on the nitrogen to be replaced. However, the synthesis of the parent compound and its derivatives relies heavily on reactions at the nitrogen atoms of piperazine precursors.

The synthesis of 2-(4-cyclopropylpiperazin-1-yl)acetic acid itself is a prime example of an N-alkylation reaction. The process typically involves the reaction of 1-cyclopropylpiperazine (B79534) (a secondary amine) with an α-haloacetic acid ester, such as ethyl bromoacetate (B1195939). In this Sₙ2 reaction, the secondary amine of the piperazine ring acts as a nucleophile, displacing the bromide ion from the ethyl bromoacetate. This is followed by hydrolysis of the resulting ester to yield the final carboxylic acid product.

A similar N-alkylation strategy is used to synthesize related compounds. For instance, the synthesis of 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester is achieved by the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate in the presence of a base like cesium carbonate researchgate.netmdpi.com. This highlights a general and versatile route to creating 1,4-disubstituted piperazine derivatives.

The piperazine scaffold is a common motif in pharmacologically active compounds, and numerous methods exist for its synthesis and functionalization researchgate.net. The creation of 2-(4-cyclopropylpiperazin-1-yl)acetic acid is an example of building a disubstituted piperazine. General synthetic strategies often start with piperazine itself or a monosubstituted piperazine and introduce substituents at the nitrogen atoms.

Table 3: Synthetic Routes for Substituted Piperazine Derivatives

| Reaction Type | Description | Substrates | Reference |

|---|---|---|---|

| Reductive Amination | A two-step process involving the reaction of a diamine with a dialdehyde/diketone followed by reduction. | 1,2-Diamines, Glyoxal/Diketones | nih.gov |

| N-Alkylation | Nucleophilic substitution of an alkyl halide with a piperazine nitrogen. | Piperazine, Alkyl Halides | researchgate.netmdpi.comresearchgate.net |

| N-Arylation | Buchwald-Hartwig or Ullmann coupling to form an N-aryl bond. | Piperazine, Aryl Halides | nih.gov |

These methods allow for the creation of a vast library of piperazine derivatives with diverse substitution patterns, enabling the fine-tuning of chemical and biological properties. The synthesis of 2-(4-cyclopropylpiperazin-1-yl)acetic acid via N-alkylation of 1-cyclopropylpiperazine is a direct application of these fundamental principles of heterocyclic chemistry.

Transformations Involving the Cyclopropyl (B3062369) Moiety

The chemical reactivity of the cyclopropyl group in "2-(4-cyclopropylpiperazin-1-yl)acetic acid" is largely dictated by the inherent strain of the three-membered ring. With bond angles of 60°, significantly deviating from the ideal 109.5° for sp³-hybridized carbons, the cyclopropane ring possesses substantial ring strain (approximately 115 kJ/mol). beilstein-journals.orgnih.gov This strain energy makes the ring susceptible to various ring-opening reactions, as these transformations relieve the strain and are thermodynamically favorable. nih.gov The C-C bonds within the ring have increased p-character, sometimes described by the Walsh or Coulson-Moffit orbital models, which imparts properties akin to a double bond. wikipedia.org

In the context of the title compound, the cyclopropyl group is directly attached to a nitrogen atom of the piperazine ring, forming an N-cyclopropylamine moiety. This arrangement is of particular significance in medicinal chemistry and drug metabolism, as it is a known site for metabolic transformations. hyphadiscovery.com The primary transformations involving this moiety are oxidative in nature, often mediated by cytochrome P450 (CYP) enzymes in biological systems. hyphadiscovery.com

Detailed research on related N-cyclopropylamine structures has elucidated several potential reaction pathways:

Oxidative Ring Opening: The most prominent transformation is the NADPH-dependent oxidation of the cyclopropyl moiety. hyphadiscovery.com This process can be initiated by hydrogen atom abstraction or single-electron transfer by CYP enzymes, leading to the formation of a radical intermediate. This unstable species can undergo rapid ring opening. hyphadiscovery.com The cleavage of a C-C bond in the cyclopropyl ring results in the formation of a reactive ring-opened intermediate. hyphadiscovery.com This bioactivation can lead to the formation of various metabolites. For instance, studies on other cyclopropyl-containing drugs have shown the formation of multiple glutathione (GSH) conjugates, indicating the generation of electrophilic reactive metabolites that are subsequently scavenged by endogenous nucleophiles like GSH. hyphadiscovery.com

Hydroxylation: Another potential metabolic pathway is the direct hydroxylation of the cyclopropyl ring to form hydroxylated metabolites, although ring-opening pathways are often more prevalent for N-cyclopropylamines due to the influence of the adjacent nitrogen. hyphadiscovery.com

Radical Reactions: Beyond enzymatic reactions, cyclopropane rings are known to participate in radical-mediated ring-opening/cyclization reactions. beilstein-journals.orgnih.gov If a radical is generated on a carbon atom adjacent to the cyclopropyl ring, it can readily trigger the opening of the strained ring to form a more stable alkyl radical intermediate. beilstein-journals.orgnih.gov

The susceptibility of the cyclopropyl group to these transformations is a critical consideration in drug design. While the group can enhance metabolic stability by making adjacent C-H bonds stronger and less prone to oxidation, the ring itself can be a site of metabolic attack, particularly when attached to a heteroatom like nitrogen. hyphadiscovery.comresearchgate.net The resulting ring-opened intermediates can be highly reactive and may lead to covalent binding with macromolecules. hyphadiscovery.com

The table below summarizes the key transformations involving the cyclopropyl moiety based on established reactivity principles for N-cyclopropylamine systems.

Table 1: Potential Chemical Transformations of the Cyclopropyl Moiety

| Transformation Type | Reagents/Conditions | Intermediate Species | Potential Products/Outcomes |

|---|---|---|---|

| Oxidative Ring Opening | Cytochrome P450 enzymes, NADPH | Radical cation, Ring-opened radicals | Ring-opened aldehydes, Iminium ions, GSH conjugates |

| Hydroxylation | Cytochrome P450 enzymes | - | Hydroxylated cyclopropyl derivatives |

| Radical-Initiated Ring Opening | Radical initiators (e.g., DTBP) | Cyclopropyl-substituted carbon radical | Ring-opened alkyl radical, subsequent cyclization products |

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding a molecule at the electronic level. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and other key properties of a molecule.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, such as the piperazine (B1678402) ring and the acetic acid side chain in the target compound, can exist in multiple spatial arrangements called conformations. Conformational analysis is the study of these different conformers and their relative energies. By systematically rotating bonds and calculating the energy of each resulting structure, an energy landscape or potential energy surface can be generated. This landscape identifies the most stable, low-energy conformations and the energy barriers between them, which is crucial for understanding the molecule's flexibility and how it might bind to a biological target. Computational studies on similar piperazine-containing compounds frequently include conformational analysis to determine the preferred shapes that dictate their biological activity. nih.gov

Study of Rotational Isomers and Stable Conformations

The primary bonds influencing conformational isomerism include:

The C-N bond connecting the cyclopropyl (B3062369) group to the piperazine ring.

The C-N bonds within the piperazine ring, which determine its chair, boat, or twist-boat conformation.

The C-N bond linking the piperazine ring to the acetic acid moiety.

The C-C bond between the piperazine nitrogen and the carboxyl group.

The C-O and C-C bonds within the acetic acid group, allowing for different orientations of the hydroxyl and carbonyl groups.

The piperazine ring is expected to adopt a chair conformation as its lowest energy state to minimize steric strain. The cyclopropyl and acetic acid substituents can exist in either axial or equatorial positions. Generally, equatorial substitution is favored to reduce 1,3-diaxial interactions.

The relative orientation of the acetic acid group with respect to the piperazine ring would lead to different rotational isomers. These would be characterized by the dihedral angle around the N-CH2COOH bond. The stability of these conformers would be influenced by a combination of steric hindrance and potential intramolecular interactions.

Assessment of Intramolecular Interactions and Conformational Stability

The conformational stability of 2-(4-cyclopropylpiperazin-1-yl)acetic acid is determined by a balance of various intramolecular interactions. A key potential interaction is the formation of an intramolecular hydrogen bond between the carboxylic acid proton and the lone pair of electrons on the other nitrogen atom of the piperazine ring.

The likelihood of this hydrogen bond formation depends on the conformation of the molecule. A conformation that brings the acidic proton in proximity to the tertiary amine nitrogen would be stabilized by this interaction. This would likely involve a specific orientation of the acetic acid side chain relative to the piperazine ring.

Other non-covalent interactions that contribute to conformational stability include:

Van der Waals forces: Attractive and repulsive forces between non-bonded atoms.

Torsional strain: Arising from the rotation around single bonds.

Steric hindrance: Repulsive interactions when bulky groups are forced into close proximity.

The interplay of these forces dictates the preferred three-dimensional structure of the molecule. The presence of the bulky cyclopropyl group will also significantly influence the conformational preferences of the piperazine ring and the orientation of the acetic acid side chain.

Theoretical Prediction of Isomerization Pathways

Theoretical studies predicting the specific isomerization pathways for 2-(4-cyclopropylpiperazin-1-yl)acetic acid have not been reported. However, the primary isomerization processes would involve rotation around single bonds and, potentially, ring inversion of the piperazine moiety.

The energy barriers for these isomerization processes could be calculated using computational methods such as Density Functional Theory (DFT). The transition states connecting different stable conformers would represent the highest energy points along the isomerization pathway.

Key isomerization pathways to consider would be:

Rotation of the acetic acid side chain: This would involve overcoming torsional strain and potential disruption of intramolecular hydrogen bonds.

Piperazine ring inversion: The transition from one chair conformation to another through a higher-energy boat or twist-boat intermediate.

Rotation of the cyclopropyl group: This would likely have a lower energy barrier compared to the other processes.

For the acetic acid moiety itself, trans and cis isomers exist with respect to the C-O bond. The trans conformer is generally more stable. The energy barrier for trans-cis isomerization can be significant and may be induced by photoexcitation.

Molecular Modeling and Dynamics Simulations

While specific molecular modeling and dynamics simulations for 2-(4-cyclopropylpiperazin-1-yl)acetic acid are not available, these techniques are powerful tools for understanding the dynamic behavior of such molecules.

Molecular Dynamics (MD) simulations could provide insights into:

The flexibility and conformational landscape of the molecule in different environments (e.g., in vacuum, in a solvent).

The stability of intramolecular hydrogen bonds over time.

The time-averaged distribution of different conformers.

The dynamic interactions between the molecule and its surroundings.

A typical MD simulation would involve defining a force field to describe the interatomic forces, placing the molecule in a simulation box (often with solvent molecules), and then solving Newton's equations of motion to track the trajectory of each atom over time. Analysis of these trajectories would reveal the dynamic properties of the molecule.

Advanced Analytical Chemistry for Characterization and Purity Assessment

High-Resolution Chromatographic Techniques

Chromatography is fundamental to separating the target compound from impurities, which may include starting materials, by-products, or degradation products. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the potential impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile and thermally labile compounds like 2-(4-cyclopropylpiperazin-1-yl)acetic acid. Developing a robust, stability-indicating HPLC method is critical. Reversed-phase HPLC is typically the method of choice.

Method development involves a systematic approach to optimize separation. ijper.org Key parameters that are evaluated include the selection of the stationary phase (column), the composition of the mobile phase, pH, flow rate, and detector wavelength. For an acidic compound containing a basic piperazine (B1678402) moiety, a C18 column is a common starting point. jchr.orgmdpi.com The mobile phase often consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. ijper.orgjchr.org The pH of the mobile phase is a critical parameter to control the ionization state of both the carboxylic acid and the piperazine nitrogens, thereby affecting retention and peak shape. Using a buffer, such as an orthophosphoric acid solution, helps to maintain a consistent pH and achieve sharp, symmetrical peaks. ijper.orgjchr.org UV detection is suitable due to the presence of chromophores in the molecule.

Table 1: Illustrative HPLC Method Parameters for 2-(4-cyclopropylpiperazin-1-yl)acetic Acid Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. jchr.org |

| Mobile Phase | A: 0.1% Orthophosphoric Acid in Water B: Acetonitrile | Buffered aqueous phase controls ionization; acetonitrile acts as the organic modifier to elute the compound. ijper.org | | Gradient | Gradient elution (e.g., 5% to 95% B over 20 min) | To ensure elution of the main peak and any impurities with different polarities. | | Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. jchr.org | | Detection | UV at 210 nm | Wavelength suitable for detecting the carboxylic acid and piperazine functional groups. jchr.org | | Column Temp. | 30 °C | To ensure reproducible retention times. ijper.org | | Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

The validated method would demonstrate specificity, linearity, accuracy, precision, and robustness, ensuring it is suitable for routine quality control and stability testing.

Gas Chromatography (GC) is generally less suitable for the direct analysis of 2-(4-cyclopropylpiperazin-1-yl)acetic acid due to the compound's low volatility and thermal lability. The carboxylic acid and secondary amine functionalities can lead to poor peak shape, adsorption onto the column's stationary phase, and potential degradation at high temperatures in the injector port. chromforum.orgchromforum.org Attempts to analyze free acetic acid by GC are often met with challenges such as baseline drift and disappearing peaks after a few injections. chromforum.org

Despite these challenges, a GC method could be developed, typically for the analysis of volatile impurities or if derivatization is employed. For direct analysis of related compounds, a polar capillary column, such as one with a wax or polyethylene (B3416737) glycol (PEG) stationary phase, might be considered to better handle the polar functional groups. chromforum.org However, issues with method robustness and validation are common. chromforum.org A more viable approach involves the derivatization of the acidic and amine functionalities to create a more volatile and thermally stable analogue.

Table 2: Potential GC Method Parameters for Analysis (Post-Derivatization)

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Fused Silica (B1680970) Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | A general-purpose column with good resolving power. epa.gov |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC-FID or GC-MS. |

| Injector Temp. | 250 °C | High enough to ensure volatilization of the derivatized analyte without causing degradation. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides universal detection for organic compounds; MS provides structural information for peak identification. ojp.govauburn.edu |

| Oven Program | Temperature gradient (e.g., 80°C hold, ramp to 300°C) | To separate volatile impurities from the derivatized main component. epa.gov |

| Injection Mode | Split/Splitless | Splitless mode is preferred for trace analysis. |

Ion Exclusion Chromatography (IEC) is a powerful technique specifically suited for the separation and determination of organic acids. shimadzu.comshimadzu.com It is particularly useful for quantifying the acidic component of 2-(4-cyclopropylpiperazin-1-yl)acetic acid and separating it from other organic acid impurities. The separation mechanism in IEC is based on the principle of Donnan exclusion from the ionic functional groups of the stationary phase. The retention is governed by the degree of dissociation of the analyte; weak acids, which are less dissociated, can penetrate the pores of the packing material and are retained longer, while strong acids are highly dissociated and are repelled by the stationary phase, eluting more quickly. shimadzu.comshimadzu.com

This technique offers a different selectivity compared to reversed-phase HPLC and can be highly effective for resolving acidic components that are difficult to separate otherwise. shimadzu.comdiduco.com

Table 3: Typical Ion Exclusion Chromatography Conditions for Organic Acid Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Polymer-based cation-exchange resin in H+ form (e.g., Shim-pack SCR-102H, IonPac ICE-AS6) | Specifically designed for organic acid separation. shimadzu.comdiduco.com |

| Mobile Phase | Dilute Perchloric Acid (e.g., 5 mM) or Hexafluorobutyric acid (e.g., 0.7 mM) | Acts as the eluent; the strong acid ensures that the sample acids are in their less dissociated form to interact with the stationary phase. shimadzu.comdiduco.com |

| Flow Rate | 0.8 - 1.0 mL/min | Typical flow rate for these types of columns. |

| Column Temp. | 50 °C | Elevated temperature can improve separation efficiency for some organic acids. shimadzu.com |

| Detection | UV-VIS or Conductivity Detector | UV detection is suitable for acids with chromophores. Suppressed conductivity detection provides high sensitivity for most carboxylic acids. shimadzu.comthermofisher.com |

Potentiometric and Titrimetric Methods for Acidic Functionality

Titrimetric methods provide an absolute, stoichiometric means of quantifying the acidic functionality of the 2-(4-cyclopropylpiperazin-1-yl)acetic acid molecule. asdlib.org A weak acid-strong base titration is the most direct approach. basicmedicalkey.com The compound is dissolved in a suitable solvent, and titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521).

Because the analyte also contains a basic piperazine ring, the choice of solvent and titration conditions is important to ensure that only the desired functional group is quantified. For compounds not readily soluble in water, a non-aqueous titration may be necessary. 182.160.97 In this case, the compound could be dissolved in a non-aqueous solvent like glacial acetic acid and titrated with a strong acid like perchloric acid to quantify the basic piperazine moiety, or dissolved in a solvent like ethanol (B145695) or acetone (B3395972) and titrated with a base like tetrabutylammonium (B224687) hydroxide to quantify the carboxylic acid.

The endpoint of the titration can be determined using a colorimetric indicator, but for greater accuracy and to avoid ambiguity, potentiometric endpoint detection is preferred. 182.160.97 This involves monitoring the solution's potential (or pH) with an electrode as the titrant is added, with the endpoint identified as the point of maximum inflection on the titration curve.

Table 4: Summary of a Potential Potentiometric Titration Method

| Parameter | Description |

|---|---|

| Titration Type | Weak Acid - Strong Base Titration. basicmedicalkey.com |

| Analyte | 2-(4-cyclopropylpiperazin-1-yl)acetic acid dissolved in a suitable solvent (e.g., water/ethanol mixture). |

| Titrant | Standardized aqueous Sodium Hydroxide (e.g., 0.1 M NaOH). |

| End-point Detection | Potentiometric, using a combined pH glass electrode. 182.160.97metrohm.com |

| Calculation | The molarity of the acid is calculated based on the volume of titrant required to reach the equivalence point. asdlib.org |

Development of Derivatization Protocols for Enhanced Detection

For trace-level quantification or to improve chromatographic behavior, derivatization can be a valuable strategy. Derivatization chemically modifies the analyte to enhance its detectability or improve its properties for a specific analytical technique.

Given the structure of 2-(4-cyclopropylpiperazin-1-yl)acetic acid, the piperazine moiety is a prime target for derivatization. The secondary amine in the piperazine ring can react with a derivatizing agent to form a product with strong UV or fluorescence activity. A well-established protocol for piperazine involves reaction with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl). jocpr.com This reaction forms a stable, highly UV-active derivative, which allows for the detection of trace amounts of piperazine-containing compounds using standard HPLC-UV instrumentation. jocpr.com This approach is particularly useful for determining residual starting materials or impurities related to the piperazine core. The derivatization can be performed pre-column and the resulting derivative is then analyzed by HPLC.

Table 5: Example Derivatization Protocol for the Piperazine Moiety

| Parameter | Description |

|---|---|

| Analyte | 2-(4-cyclopropylpiperazin-1-yl)acetic acid |

| Derivatizing Agent | 4-chloro-7-nitrobenzofuran (NBD-Cl). jocpr.com |

| Reaction | NBD-Cl reacts with the secondary amine of the piperazine ring. |

| Resulting Product | A stable, NBD-piperazine derivative with strong UV absorbance. jocpr.com |

| Detection Method | HPLC with UV detection (e.g., at 340 nm). jocpr.com |

| Application | Quantification of trace levels of the compound or related piperazine impurities. |

Role As a Key Building Block in Organic and Medicinal Synthesis

Precursor in the Synthesis of Bioactive Compounds

The intrinsic structural features of 2-(4-cyclopropylpiperazin-1-yl)acetic acid make it a valuable precursor for creating compounds with potential therapeutic applications. The piperazine (B1678402) ring is a common motif in many approved drugs, and the cyclopropyl (B3062369) group can introduce favorable metabolic properties, while the carboxylic acid handle allows for straightforward chemical modifications, such as ester or amide bond formation.

Design and Synthesis of Prodrugs (e.g., Cannabidiol Prodrugs)

A notable application of 2-(4-cyclopropylpiperazin-1-yl)acetic acid is in the design of prodrugs, particularly for compounds with poor solubility or bioavailability, such as Cannabidiol (CBD). nih.gov Prodrugs are inactive or less active molecules that are converted into the active drug within the body. The goal of creating CBD prodrugs is often to enhance properties like aqueous solubility and oral bioavailability. nih.gov

In a recent study, researchers synthesized a series of CBD-based prodrugs by coupling CBD with various heterocyclic moieties, including 2-(4-cyclopropylpiperazin-1-yl)acetic acid. nih.gov The synthesis was achieved through a carbodiimide (B86325) coupling reaction, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents. This reaction forms an ester linkage between the hydroxyl groups of CBD and the carboxylic acid of the cyclopropylpiperazine moiety. nih.gov

The coupling of CBD with 2-(4-cyclopropylpiperazin-1-yl)acetic acid resulted in the formation of two distinct products: a mono-substituted ester and a di-substituted ester. The yields for these products were 19% for the mono-cyclopropyl piperazinyl CBD-ester and 54% for the di-cyclopropyl piperazinyl CBD-ester, respectively. nih.gov These synthesized prodrugs were then subjected to further evaluation, including release kinetic studies in human plasma, to assess their potential for improved drug delivery. nih.gov

Scaffold for Novel Piperazine-Containing Therapeutic Agents

The piperazine ring system is a well-established "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. The incorporation of a cyclopropyl group can further enhance the therapeutic potential by improving metabolic stability and binding affinity. Therefore, 2-(4-cyclopropylpiperazin-1-yl)acetic acid serves as an attractive starting point for the development of new drugs across various therapeutic areas.

While piperazine derivatives are common in histamine (B1213489) receptor modulators, such as cetirizine, specific research detailing the use of 2-(4-cyclopropylpiperazin-1-yl)acetic acid as a direct building block for this class of drugs was not identified in the reviewed literature.

The piperazine scaffold is frequently utilized in the design of kinase inhibitors. nih.gov However, based on the reviewed scientific literature, there are no specific examples that document the direct use of 2-(4-cyclopropylpiperazin-1-yl)acetic acid in the synthesis of kinase inhibitors.

Piperazine-containing compounds have shown promise as antiviral agents. nih.gov Despite this, a direct synthetic route employing 2-(4-cyclopropylpiperazin-1-yl)acetic acid for the creation of antiviral compounds was not found in the surveyed literature.

The development of novel antimicrobial agents often involves the use of piperazine derivatives to enhance potency and spectrum of activity. researchgate.netmdpi.com For instance, research has been conducted on new disubstituted piperazines and their derivatives for antimicrobial applications. nih.gov However, the available literature did not specifically report the use of 2-(4-cyclopropylpiperazin-1-yl)acetic acid as a key building block in the synthesis of the antimicrobial agents described.

Compounds with Potential Anticancer and Antituberculosis Activities

The piperazine ring is recognized as a privileged scaffold in drug design, and its derivatives have been extensively studied for various pharmacological activities, including anticancer and antitubercular properties. researchgate.netnih.gov The incorporation of a piperazine moiety can significantly enhance the antitumor activity of parent compounds. nih.gov Likewise, numerous piperazine derivatives have shown promise as antitubercular agents. researchgate.netnih.gov

Research into hybrids of natural products and piperazine has yielded compounds with significant anticancer potential. For instance, bergenin (B1666849) derivatives incorporating N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamides, a structure closely related to 2-(4-cyclopropylpiperazin-1-yl)acetic acid, have demonstrated notable cytotoxic activity against various cancer cell lines. nih.gov Specifically, derivatives with halide substitutions on the benzothiazole (B30560) ring showed enhanced activity. nih.gov Another study focused on ciprofloxacin (B1669076) hybrids, where linking it to a thiazolidinedione moiety via a piperazinyl butyryl linker resulted in compounds with antiproliferative activities against human melanoma cell lines. nih.gov

In the realm of antituberculosis research, the piperazine core is also of great interest. A lead compound, 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide, showed excellent in vitro activity against Mycobacterium tuberculosis. nih.gov Although this specific compound had bioavailability issues, subsequent modifications, such as replacing the benzyl (B1604629) group with carbamate (B1207046) or urea (B33335) functionalities, retained or even improved the antitubercular activity and increased bioavailability. nih.gov The cyclopropyl group itself is also a feature in some anti-TB drug discovery programs, although in some instances, its inclusion as an isostere for a double bond did not improve activity compared to the original olefinic analogues. researchgate.net

Table 1: Examples of Piperazine Derivatives with Anticancer Activity

| Compound Class | Cancer Cell Line | Key Findings |

| Bergenin-benzothiazolylpiperazine hybrids | Tongue, Breast, Lung Cancer Cells | Halide-substituted derivatives showed significant cytotoxic activity. nih.gov |

| Ciprofloxacin-thiazolidinedione hybrids | Human Melanoma (LOX IMVI) | Compounds 3a and 3i showed IC₅₀ values of 26.7 µM and 25.4 µM, respectively. nih.gov |

| Oleanolic acid-piperazine derivatives | MCF-7, HeLa, A549 | Derivative 25 showed IC₅₀ values in the range of 7.05–13.13 µM. nih.gov |

Table 2: Examples of Piperazine Derivatives with Antituberculosis Activity

| Compound Class | Target | Key Findings |

| 5-nitro-furan-2-carboxylic acid piperazine analogues | Mycobacterium tuberculosis | Modifications of a lead compound retained strong activity and in some cases gained superior anti-tuberculosis activity and increased serum half-life. nih.gov |

| 2,4-disubstituted pyridine (B92270) derivatives | Mycobacterium tuberculosis | Showed significant bactericidal activity against intracellularly located and biofilm-forming tubercle bacilli. frontiersin.org |

| Pyrrolyl-N-acetic acid derivatives | Mycobacterium tuberculosis | Tetrasubstituted pyrrolyl-N-acetic acid derivatives were evaluated for antimycobacterial activity. mdpi.com |

Intermediate in the Synthesis of Complex Organic Molecules

The structural components of 2-(4-cyclopropylpiperazin-1-yl)acetic acid make it a valuable intermediate for constructing more elaborate molecular architectures. Cyclopropane derivatives are important building blocks in organic synthesis due to the unique reactivity of their strained three-membered ring. researchgate.netnih.govnih.gov Similarly, the piperazine nucleus is a fundamental heterocyclic scaffold used extensively in medicinal chemistry. researchgate.netmdpi.com

The 2-(piperazin-1-yl)acetic acid portion of the molecule serves as a versatile linker. For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamides involves coupling chloroacetylated aminobenzothiazoles with piperazine, which is then attached to a larger molecule. nih.gov This demonstrates how the piperazine acetamide (B32628) unit can act as a bridge to connect different pharmacophores. In another synthetic approach, 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles were synthesized as key intermediates for acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitors, highlighting the utility of the piperazinyl acetonitrile (B52724) scaffold, a close relative of the acetic acid derivative. mdpi.com

The synthesis of complex molecules often relies on modular strategies where pre-functionalized building blocks are combined. news-medical.net The title compound, 2-(4-cyclopropylpiperazin-1-yl)acetic acid, is an ideal example of such a building block. The carboxylic acid group provides a reactive handle for amide bond formation or other transformations, while the distal nitrogen of the piperazine ring allows for the introduction of various substituents, and the cyclopropyl group can influence the molecule's conformation and metabolic stability. This modularity is crucial for creating libraries of compounds for drug discovery programs. unipa.itmdpi.com

Contribution to Heterocyclic Chemistry via Piperazine and Cyclopropyl Moieties

The cyclopropyl moiety also provides significant contributions. As a small, rigid, three-dimensional ring, it can act as a conformational constraint, locking part of the molecule into a specific orientation that may be favorable for binding to a biological target. researchgate.net Cyclopropane derivatives are well-established as important building blocks for complex organic compounds. nih.govnih.gov The incorporation of a cyclopropyl group can also impact a molecule's metabolic stability and lipophilicity, which are critical parameters in drug design.

The combination of the piperazine heterocycle and the cyclopropyl group in 2-(4-cyclopropylpiperazin-1-yl)acetic acid creates a building block that offers a unique three-dimensional profile. While a vast number of piperazine-containing drugs are substituted at both nitrogen atoms, there is growing interest in exploring less common substitution patterns to access new areas of chemical space. rsc.org This compound, with its N-cyclopropyl and N-acetic acid substitutions, provides a gateway to novel heterocyclic structures, enabling chemists to systematically explore structure-activity relationships and develop new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-cyclopropylpiperazin-1-yl)acetic Acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often alkylated using bromo- or chloroacetic acid derivatives under reflux in aprotic solvents (e.g., DMF or acetonitrile). Optimization involves adjusting reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 for piperazine:alkylating agent). Post-synthesis purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity. For example, the cyclopropyl group shows distinct proton signals at δ 0.5–1.2 ppm .

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXL ) reveals molecular conformation, hydrogen-bonding networks (e.g., O–H⋯O interactions stabilizing dimeric structures), and crystal packing .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling 2-(4-cyclopropylpiperazin-1-yl)acetic Acid in laboratory settings?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard classification (e.g., eye irritation risks). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. For spills, neutralize with inert absorbents and dispose via approved chemical waste protocols. Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of piperazine-acetic acid derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, concentrations). Validate findings using:

- Dose-response studies to establish EC/IC values.

- Structural analogs (e.g., 2-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]acetic acid ) to isolate pharmacophore contributions.

- Orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., receptors or enzymes)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding poses with targets (e.g., serotonin receptors). Validate with experimental IC data.

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models.

- QSAR Models : Corrogate substituent effects (e.g., cyclopropyl vs. ethyl groups) on activity using descriptors like logP and polar surface area .

Q. How can SHELXL be applied to refine crystal structures of piperazine-acetic acid derivatives, and what are common pitfalls?

- Methodological Answer : SHELXL refines structures by optimizing atomic coordinates, displacement parameters, and hydrogen-bonding networks. Key steps:

- Data Collection : High-resolution (<1.0 Å) data reduces overfitting.

- Hydrogen Placement : Use SHELXL’s AFIX commands for constrained refinement.

- Pitfalls : Avoid over-interpreting weak electron density in flexible regions (e.g., cyclopropyl rings). Validate with R cross-validation .

Q. What analytical strategies address impurities or byproducts in the synthesis of this compound?

- Methodological Answer :

- HPLC-PDA/MS : Detect impurities using reverse-phase C18 columns (gradient: 5–95% acetonitrile/water + 0.1% formic acid).

- Mechanistic Studies : Identify byproducts (e.g., N-alkylated isomers) via H NMR or LC-MS. Optimize reaction conditions (e.g., lower temperature) to suppress side reactions .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with varied substituents (e.g., 4-ethylpiperazine or 4-phenylpiperazine ) to assess steric/electronic effects.

- Biological Testing : Use standardized assays (e.g., kinase inhibition or antimicrobial activity) to rank derivatives.

- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural features with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.